molecular formula C18H23F3N6O B2631058 1,3,5-trimethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 2034260-00-7

1,3,5-trimethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2631058
CAS No.: 2034260-00-7
M. Wt: 396.418
InChI Key: XPZXSRDBMPJGGI-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23F3N6O and its molecular weight is 396.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

The synthesis of complex pyrazole and pyrimidine derivatives has significant implications in scientific research, particularly in the development of imaging agents for neuroinflammation. A study by Wang et al. (2018) detailed the synthesis of a pyrazolopyrimidine derivative for potential use as a PET imaging agent to visualize the IRAK4 enzyme in neuroinflammation contexts. This compound was synthesized with high radiochemical yield and purity, demonstrating the intricate chemical processes involved in creating specific compounds for imaging purposes (Wang et al., 2018).

Antimicrobial and Anticancer Agents

The exploration of pyrazole and pyrimidine derivatives extends to antimicrobial and anticancer research. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, showcasing their potential as antimicrobial agents. This research underscores the versatility of pyrazole and pyrimidine compounds in developing new therapeutic agents (Holla et al., 2006). Similarly, Kambappa et al. (2017) investigated novel piperidine-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities, highlighting their potential in anticancer therapies (Kambappa et al., 2017).

Biological Activity and Drug Development

Further research into pyrazole and pyrimidine derivatives focuses on their biological activities and potential as drug candidates. The study by Gong et al. (2010) on the metabolism of Flumatinib, a tyrosine kinase inhibitor, exemplifies the importance of understanding the metabolic pathways of potential drugs. This research is crucial for drug development, ensuring the safety and efficacy of new therapeutic agents (Gong et al., 2010).

Properties

IUPAC Name

1,3,5-trimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6O/c1-10-16(11(2)26(4)25-10)17(28)24-13-5-7-27(8-6-13)15-9-14(18(19,20)21)22-12(3)23-15/h9,13H,5-8H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZXSRDBMPJGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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